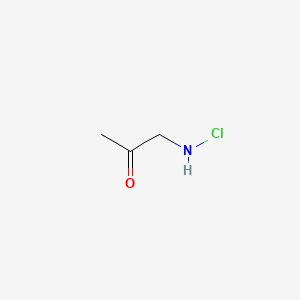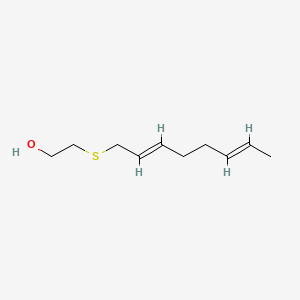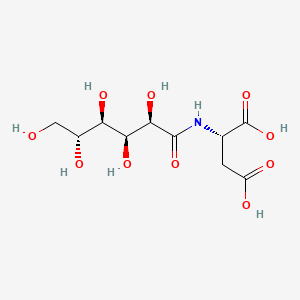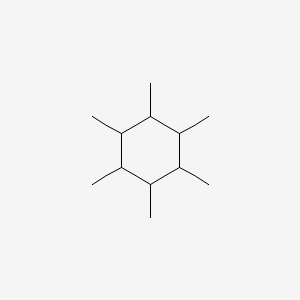
Cyclohexane, 1,2,3,4,5,6-hexamethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4,5,6-ヘキサメチルシクロヘキサンは、分子式C12H24の有機化合物です 。環状の六つの水素原子がすべてメチル基に置換されたシクロヘキサンの誘導体です。この化合物は、その独特の構造的特性で知られており、さまざまな科学研究に応用されています。
2. 製法
合成経路と反応条件: 1,2,3,4,5,6-ヘキサメチルシクロヘキサンの合成は、通常、特定の条件下でシクロヘキサンをメチル化剤でアルキル化することによって行われます。一般的な方法の1つは、フリーデル・クラフツアルキル化であり、シクロヘキサンが塩化アルミニウムなどのルイス酸触媒の存在下で塩化メチルと反応します。反応は、ヘキサメチル誘導体の選択的形成を確実にするために、制御された温度と圧力で行われます。
工業生産方法: 工業的な設定では、1,2,3,4,5,6-ヘキサメチルシクロヘキサンの生産は、連続フロー反応器を使用してスケールアップできます。このプロセスは、ラボでの合成と同じ原理に基づいていますが、より高い収率と効率に最適化されています。高度な触媒と反応条件を使用することで、副生成物を最小限に抑えながら、目的の製品を達成することができます。
3. 化学反応の分析
反応の種類: 1,2,3,4,5,6-ヘキサメチルシクロヘキサンは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムまたはクロム酸などの強力な酸化剤を使用して酸化し、ヘキサメチルシクロヘキサノンを生成することができます。
還元: 還元反応は、パラジウムなどの金属触媒の存在下で水素ガスを使用して行うことができ、ヘキサメチルシクロヘキサンを生成します。
置換: ハロゲン化反応は、紫外線下で塩素または臭素などの試薬を使用して、1つ以上のメチル基がハロゲン原子に置換される場合に発生する可能性があります。
一般的な試薬と条件:
酸化: 過マンガン酸カリウム (KMnO4)、クロム酸 (H2CrO4)
還元: 水素ガス (H2)、パラジウム触媒 (Pd/C)
置換: 塩素 (Cl2)、臭素 (Br2)、紫外線
生成される主要な生成物:
酸化: ヘキサメチルシクロヘキサノン
還元: ヘキサメチルシクロヘキサン
置換: 1,2,3,4,5,6-ヘキサメチルシクロヘキサンのハロゲン化誘導体
4. 科学研究での応用
1,2,3,4,5,6-ヘキサメチルシクロヘキサンは、科学研究でいくつかの応用があります。
化学: シクロヘキサンの化学的および物理的特性に対するメチル置換の影響を研究するためのモデル化合物として使用されます。
生物学: この化合物は、メチル化されたシクロヘキサン誘導体が生物学的分子と相互作用する方法を理解するために、生化学的研究で使用されます。
医学: 特に、特定の立体構造と電子特性を持つ分子を設計することにおいて、薬物開発における潜在的な用途を探求するための研究が進められています。
工業: 特殊化学品の合成やその他の複雑な有機化合物の製造における中間体として使用されます。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Cyclohexane, 1,2,3,4,5,6-hexamethyl- typically involves the alkylation of cyclohexane with methylating agents under specific conditions. One common method is the Friedel-Crafts alkylation, where cyclohexane reacts with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under controlled temperature and pressure to ensure the selective formation of the hexamethyl derivative.
Industrial Production Methods: In an industrial setting, the production of Cyclohexane, 1,2,3,4,5,6-hexamethyl- can be scaled up using continuous flow reactors. The process involves the same principles as the laboratory synthesis but is optimized for higher yields and efficiency. The use of advanced catalysts and reaction conditions helps in achieving the desired product with minimal by-products.
化学反応の分析
Types of Reactions: Cyclohexane, 1,2,3,4,5,6-hexamethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of hexamethylcyclohexanone.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst like palladium, resulting in the formation of hexamethylcyclohexane.
Substitution: Halogenation reactions can occur where one or more methyl groups are replaced by halogen atoms using reagents like chlorine or bromine under UV light.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Chlorine (Cl2), bromine (Br2), UV light
Major Products Formed:
Oxidation: Hexamethylcyclohexanone
Reduction: Hexamethylcyclohexane
Substitution: Halogenated derivatives of Cyclohexane, 1,2,3,4,5,6-hexamethyl-
科学的研究の応用
Cyclohexane, 1,2,3,4,5,6-hexamethyl- has several applications in scientific research:
Chemistry: It is used as a model compound in studying the effects of methyl substitution on cyclohexane’s chemical and physical properties.
Biology: The compound is used in biochemical studies to understand the interactions of methylated cyclohexane derivatives with biological molecules.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in designing molecules with specific steric and electronic properties.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of other complex organic compounds.
作用機序
1,2,3,4,5,6-ヘキサメチルシクロヘキサンがその効果を発揮するメカニズムは、特定の反応または用途によって異なります。酸化反応では、化合物は電子移動プロセスを起こし、酸化された生成物を生成します。生物系では、メチル基は化合物の酵素や受容体との相互作用に影響を与え、その結合親和性と活性を変化させる可能性があります。
6. 類似の化合物との比較
1,2,3,4,5,6-ヘキサメチルシクロヘキサンは、以下のような他のメチル化されたシクロヘキサン誘導体と比較することができます。
- 1,2,3,4,5-ペンタメチルシクロヘキサン
- 1,2,3,4-テトラメチルシクロヘキサン
- 1,2,3-トリメチルシクロヘキサン
独自性: 1,2,3,4,5,6-ヘキサメチルシクロヘキサンの独自性は、その完全なメチル置換にあり、これは、その置換されていない対応物と比較して、その化学的および物理的特性を大幅に変更します。これは、シクロヘキサンの挙動と反応性に及ぼす広範なメチル化の影響を研究するための貴重な化合物になります。
類似化合物との比較
Cyclohexane, 1,2,3,4,5,6-hexamethyl- can be compared with other methylated cyclohexane derivatives such as:
- Cyclohexane, 1,2,3,4,5-pentamethyl-
- Cyclohexane, 1,2,3,4-tetramethyl-
- Cyclohexane, 1,2,3-trimethyl-
Uniqueness: The uniqueness of Cyclohexane, 1,2,3,4,5,6-hexamethyl- lies in its complete methyl substitution, which significantly alters its chemical and physical properties compared to its less substituted counterparts. This makes it a valuable compound for studying the effects of extensive methylation on cyclohexane’s behavior and reactivity.
特性
CAS番号 |
1795-13-7 |
|---|---|
分子式 |
C12H24 |
分子量 |
168.32 g/mol |
IUPAC名 |
1,2,3,4,5,6-hexamethylcyclohexane |
InChI |
InChI=1S/C12H24/c1-7-8(2)10(4)12(6)11(5)9(7)3/h7-12H,1-6H3 |
InChIキー |
CRZVDNMIWUHMQA-UHFFFAOYSA-N |
正規SMILES |
CC1C(C(C(C(C1C)C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


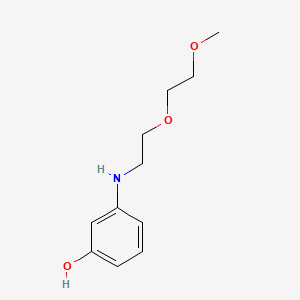
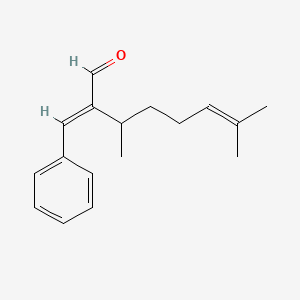
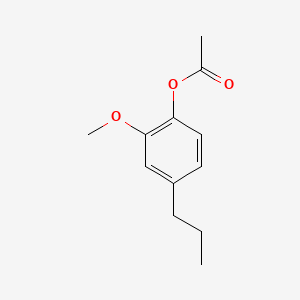
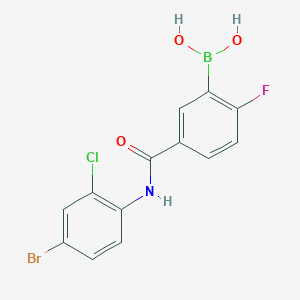
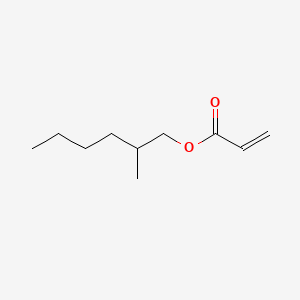
![1,3,5-Tribromo-2-[(2-methylallyl)oxy]benzene](/img/structure/B12655877.png)
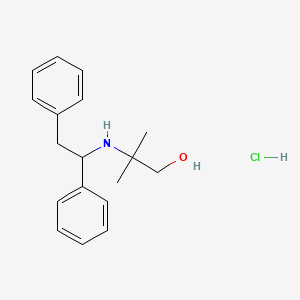
![Methyl 7-(3-methoxypyridin-2-yl)-2-methylsulfinylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12655886.png)
